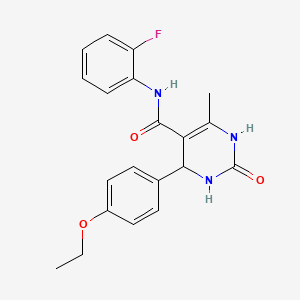
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C20H20FN3O3 and its molecular weight is 369.396. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide , with CAS number 380644-48-4 , belongs to the class of tetrahydropyrimidines and has garnered attention for its potential biological activities. Its molecular formula is C20H20FN3O3 , and it features a complex structure that includes an ethoxy group and a fluorophenyl moiety, which may influence its reactivity and interactions with biological systems.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Multicomponent reactions : This approach allows for the introduction of various substituents on the tetrahydropyrimidine scaffold, leading to a diverse library of compounds for biological evaluation.
- Reactions involving nucleophiles and electrophiles : The presence of carbonyl groups in the structure facilitates these reactions, contributing to the compound's unique chemical properties.
Biological Evaluation
Research indicates that derivatives of tetrahydropyrimidine compounds often exhibit significant biological activities. Here are some key findings regarding the biological activity of this compound:
Antiviral Activity
A study evaluated various tetrahydropyrimidine derivatives for their ability to inhibit HIV-1 integrase (IN), an essential enzyme in the viral life cycle. The most active derivative showed an IC50 value of 0.65 µM against the strand transfer reaction in vitro, indicating promising antiviral activity. However, these compounds did not demonstrate significant inhibition of HIV replication at non-cytotoxic concentrations in cell culture assays .
Anticancer Potential
This compound has been assessed for its cytotoxicity against various cancer cell lines. Preliminary results suggest that it exhibits significant cytotoxic effects, potentially through mechanisms involving topoisomerase II inhibition. Such activity is critical as topoisomerase II is a well-known target in cancer therapeutics.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the aromatic rings : The presence of electron-withdrawing groups like fluorine enhances the compound's reactivity.
- Functional groups : The ethoxy and carboxamide groups play crucial roles in modulating solubility and biological interactions.
Case Studies
Several studies have investigated related compounds with similar structures:
Propiedades
IUPAC Name |
4-(4-ethoxyphenyl)-N-(2-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3/c1-3-27-14-10-8-13(9-11-14)18-17(12(2)22-20(26)24-18)19(25)23-16-7-5-4-6-15(16)21/h4-11,18H,3H2,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUPXNQOSIFMXFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C(=C(NC(=O)N2)C)C(=O)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














